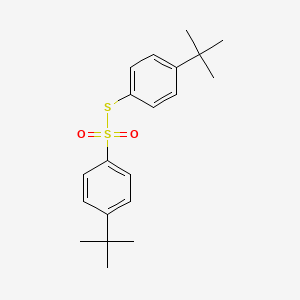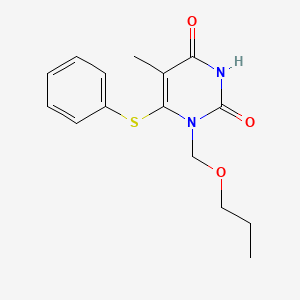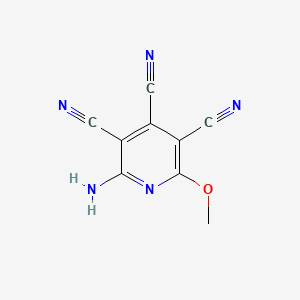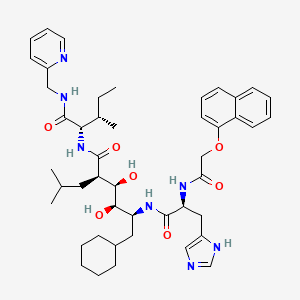
2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile is an organic compound characterized by the presence of a phenyl ring substituted with two ethoxy groups and a nitrile group attached to a dimethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-diethoxybenzaldehyde and dimethylamine.
Formation of Intermediate: The aldehyde group of 3,4-diethoxybenzaldehyde reacts with dimethylamine to form an imine intermediate.
Addition of Nitrile Group: The imine intermediate is then treated with a cyanide source, such as sodium cyanide or potassium cyanide, to introduce the nitrile group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring or nitrile group.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: Compounds with different functional groups replacing the ethoxy groups on the phenyl ring.
科学研究应用
2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for the synthesis of pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its effects on biological systems to understand its potential therapeutic uses.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved can vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
2-(3,4-Dimethoxyphenyl)-2-(dimethylamino)acetonitrile: Similar structure but with methoxy groups instead of ethoxy groups.
2-(3,4-Diethoxyphenyl)-2-(methylamino)acetonitrile: Similar structure but with a methylamino group instead of a dimethylamino group.
2-(3,4-Diethoxyphenyl)-2-(dimethylamino)propionitrile: Similar structure but with a propionitrile group instead of an acetonitrile group.
Uniqueness
2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile is unique due to the presence of both ethoxy groups on the phenyl ring and the dimethylamino group attached to the nitrile group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
15189-93-2 |
|---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC 名称 |
2-(3,4-diethoxyphenyl)-2-(dimethylamino)acetonitrile |
InChI |
InChI=1S/C14H20N2O2/c1-5-17-13-8-7-11(9-14(13)18-6-2)12(10-15)16(3)4/h7-9,12H,5-6H2,1-4H3 |
InChI 键 |
YOWLINZASNDMHX-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)C(C#N)N(C)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



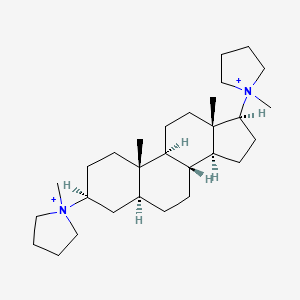
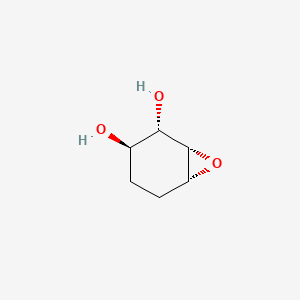
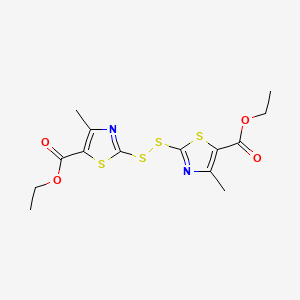
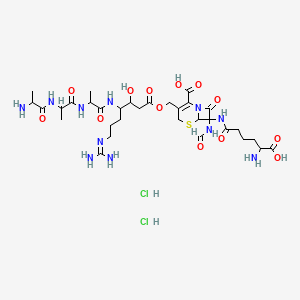
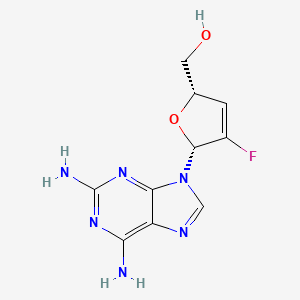
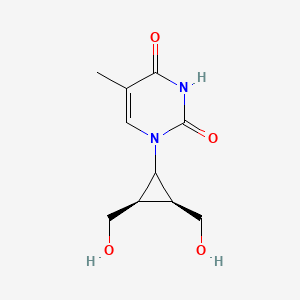
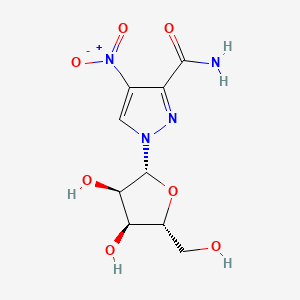
![2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12795499.png)
